![molecular formula C30H31N3O3S B396937 N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B396937.png)
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that features a thiazolidinone ring, a benzamide group, and a cyclohexyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide typically involves the formation of the thiazolidinone ring followed by the introduction of the benzamide and cyclohexyl groups. One common method involves the reaction of 2-phenylthiazolidin-4-one with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide linkage. The cyclohexyl group can be introduced via a subsequent reaction with a cyclohexylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
化学反应分析
Types of Reactions
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazolidinone ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Oxone®, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Sulfoxides and sulfones: from oxidation reactions
Reduced derivatives: with modified thiazolidinone or benzamide groups
Substituted aromatic compounds: with various functional groups
科学研究应用
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring is known to interact with enzyme active sites, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity . The compound may also modulate signaling pathways involved in cell growth and apoptosis .
相似化合物的比较
Similar Compounds
- 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid
- 3-(5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 4-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Uniqueness
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is unique due to its combination of a thiazolidinone ring, benzamide group, and cyclohexyl moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
属性
分子式 |
C30H31N3O3S |
|---|---|
分子量 |
513.7g/mol |
IUPAC 名称 |
N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C30H31N3O3S/c1-21-11-6-7-16-25(21)31-29(36)30(17-8-3-9-18-30)32-27(35)23-14-10-15-24(19-23)33-26(34)20-37-28(33)22-12-4-2-5-13-22/h2,4-7,10-16,19,28H,3,8-9,17-18,20H2,1H3,(H,31,36)(H,32,35) |
InChI 键 |
PDLLMMZMYDZUOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


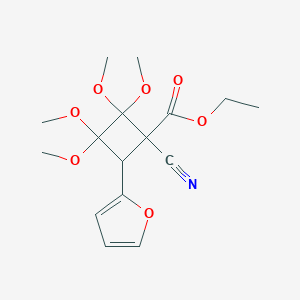
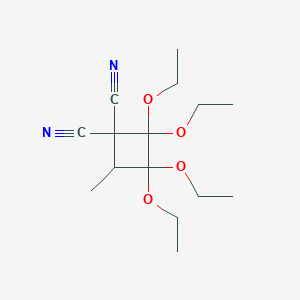
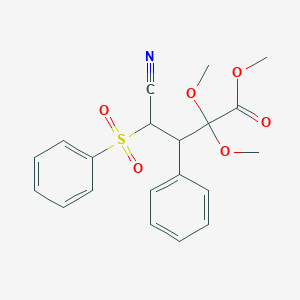
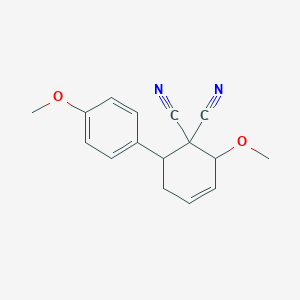

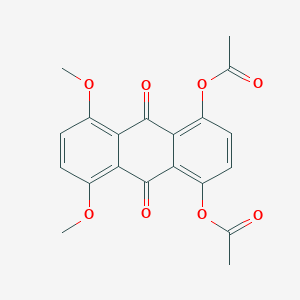
![8-Benzyl-6-(3-methoxyphenyl)-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B396868.png)
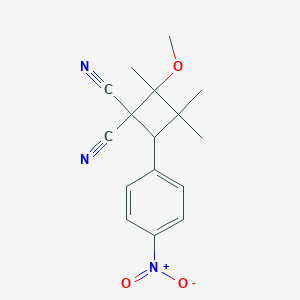
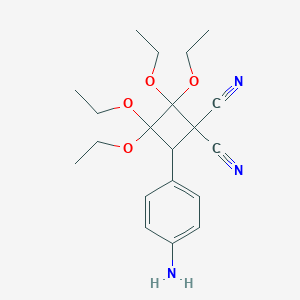
![(6-Methyl-5-oxo-4,10-dioxatricyclo[5.2.1.0~2,6~]dec-1-yl)methyl pivalate](/img/structure/B396872.png)
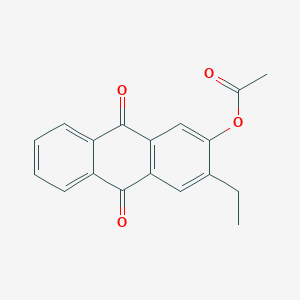
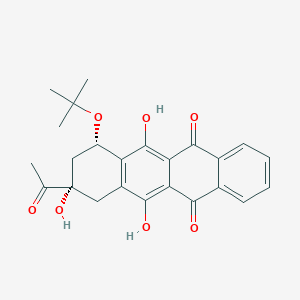
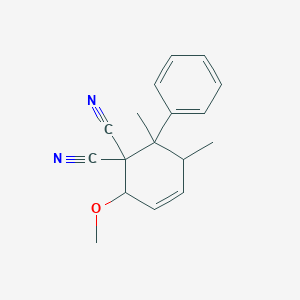
![2,2,3,3-tetramethoxy-5-oxo-2,3-dihydroindeno[1,2-b]pyran-4,4(5H)-dicarbonitrile](/img/structure/B396878.png)
